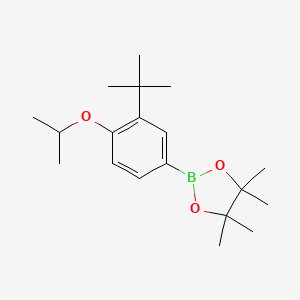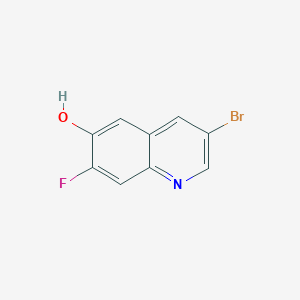
3-Bromo-2-methoxy-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-4-methylbenzenamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of benzenamine, where the benzene ring is substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-4-methylbenzenamine typically involves the bromination of 2-methoxy-4-methylbenzenamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions are usually mild, and the bromination occurs selectively at the 3-position due to the directing effects of the methoxy and methyl groups.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-2-methoxy-4-methylbenzenamine can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methoxy-4-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxy-4-methylbenzenamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-Methoxy-4-methylbenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-methoxy-4-methylbenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxy-4-methylbenzenamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine group.
3-Bromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
3-Bromo-4-methoxyaniline: Similar structure but without the methyl group at the 4-position.
Uniqueness
3-Bromo-2-methoxy-4-methylbenzenamine is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
3-bromo-2-methoxy-4-methylaniline |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,10H2,1-2H3 |
Clave InChI |
TWBZEFDSUBJMHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)N)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)




![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
